molecular formula C30H30F2N6O3 B8150285 4-(4-Acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one

4-(4-Acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B8150285
M. Wt: 560.6 g/mol
InChI Key: NXQKSXLFSAEQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[2,3-d]pyrimidin-2(1H)-one derivative characterized by a complex substitution pattern. Its structure includes:

  • A 4-acryloyl-2-methylpiperazine group at position 4, which introduces a reactive acryloyl moiety capable of covalent interactions.
  • 6-fluoro and 7-(2-fluoro-6-hydroxyphenyl) substituents, enhancing electronic and steric effects.
  • A 2-isopropyl-4-methylpyridin-3-yl group at position 1, contributing to lipophilicity and steric bulk.

Properties

IUPAC Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-(2-methyl-4-prop-2-enoylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQKSXLFSAEQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one , commonly referred to as Sotorasib or AMG 510 , is a small molecular inhibitor specifically targeting the KRAS G12C mutation. This mutation is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). Sotorasib represents a significant advancement in targeted cancer therapy due to its selective inhibition of mutant KRAS.

  • Molecular Formula : C30H30F2N6O3
  • Molecular Weight : 560.59 g/mol
  • CAS Number : 2296729-00-3
  • Structure : The compound features a pyrido[2,3-d]pyrimidin-2(1H)-one core structure with various substitutions that enhance its biological activity.

Sotorasib acts as a covalent inhibitor of KRAS G12C. It selectively binds to the inactive GDP-bound state of KRAS through a covalent reaction with cysteine at position 12. This binding traps KRAS in an inactive form, thus inhibiting downstream signaling pathways that promote tumor growth and survival. The selectivity of Sotorasib allows it to spare wild-type KRAS, minimizing potential side effects associated with broader inhibition.

In Vitro Studies

Sotorasib has demonstrated potent inhibitory effects on KRAS G12C with an IC50 value of approximately 90 nM . It also inhibits phospho-ERK signaling (IC50 = 68 nM), which is critical for the proliferation and survival of cancer cells.

In Vivo Studies

In preclinical models, Sotorasib has shown significant tumor regression in KRAS G12C-mutant NSCLC. It enhances T-cell recruitment and modifies the tumor microenvironment to be more pro-inflammatory, which may improve the efficacy of combination therapies with other agents like MEK inhibitors and carboplatin.

Case Studies

A pivotal clinical trial (Code: Code: NCT03600883) evaluated Sotorasib's effectiveness in patients with previously treated KRAS G12C-mutant NSCLC. Results indicated:

  • Overall Response Rate (ORR) : Approximately 37%
  • Duration of Response (DoR) : Median DoR was around 10 months
    These findings support Sotorasib's role as a promising treatment option for patients with this specific mutation.

Safety and Tolerability

Sotorasib has been generally well tolerated in clinical trials. Common adverse effects include diarrhea, nausea, fatigue, and liver enzyme elevations. Serious adverse events were rare but included pneumonitis and liver toxicity.

Comparative Analysis

PropertySotorasib (AMG 510)Other KRAS Inhibitors
TargetKRAS G12CVarious KRAS mutations
IC50 (KRAS G12C)90 nMVaries
ORR37%Varies
Common Side EffectsDiarrhea, nauseaVaries
Administration RouteOralOral or intravenous

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of heterocyclic derivatives, notably pyrido/pyrazino-pyrimidinones. Key structural analogs and their substituent variations are summarized below:

Compound Core Position 4 Substituent Position 7 Substituent Position 1 Substituent Source
Pyrido[2,3-d]pyrimidin-2(1H)-one 4-Acryloyl-2-methylpiperazin-1-yl 2-Fluoro-6-hydroxyphenyl 2-Isopropyl-4-methylpyridin-3-yl Target Compound
4H-Pyrazino[1,2-a]pyrimidin-4-one 7-(Piperidin-4-yl) 2-(2-Methyl-2H-indazol-5-yl) N/A Patent Derivatives
4H-Pyrido[1,2-a]pyrimidin-4-one 7-(4-Methylpiperazin-1-yl) 2-(3,4-Dimethoxyphenyl) N/A Patent Derivatives
Pyrido[1,2-a]pyrimidin-4-one 3-[2-(4-Fluoro-benzisoxazol-3-yl)] 2-Methyl Tetrahydro-6,7,8,9 Pharmaceutical Analogs

Key Observations :

  • The acryloyl group in the target compound is unique among analogs, enabling covalent binding—a feature absent in non-reactive substituents (e.g., methylpiperazinyl or piperidinyl groups) .
  • The dual fluorine atoms (positions 6 and 7) enhance electronegativity and metabolic stability compared to methoxy or indazolyl groups in analogs .

Physicochemical Properties and NMR Analysis

Comparative NMR studies of related pyrimidinone derivatives reveal insights into substituent effects:

Proton Region Chemical Shift (ppm) in Rapa Chemical Shift (ppm) in Compound 1 Chemical Shift (ppm) in Compound 7 Target Compound Inferences
Region A (positions 39–44) 3.8–4.2 4.0–4.5 3.9–4.3 Acryloyl group disrupts electron density, likely shifting Region A further upfield.
Region B (positions 29–36) 2.1–2.5 2.3–2.7 2.2–2.6 Fluorine atoms at positions 6/7 may deshield protons in Region B .

Key Findings :

  • Substituents in Regions A and B significantly alter chemical environments. The target compound’s acryloyl and fluorine groups are expected to amplify these shifts compared to non-fluorinated analogs .
  • The hydroxyphenyl group at position 7 may introduce hydrogen bonding, further modifying solubility and reactivity .

Challenges :

  • Steric hindrance from the isopropyl-methylpyridinyl group may complicate coupling reactions, necessitating optimized catalysts or elevated temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.